

An In-depth Technical Guide to 2-Methylnicotinic Acid

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Compound of Interest

Compound Name: 2-Methylnicotinic acid

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This technical guide provides a comprehensive overview of **2-Methylnicotinic acid**, a key intermediate in the synthesis of pharmacologically active compounds. This document outlines its chemical properties, synthesis, spectral data, and its role in modulating inflammatory pathways.

Core Properties of 2-Methylnicotinic Acid

2-Methylnicotinic acid, also known as 2-methyl-3-pyridinecarboxylic acid, is a derivative of nicotinic acid.^[1] It is a white to off-white crystalline solid.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	3222-56-8	[1][2]
Molecular Formula	C ₇ H ₇ NO ₂	[1][2]
Molecular Weight	137.14 g/mol	[2]
Melting Point	227-230 °C (decomposes)	
Appearance	White to off-white crystalline solid	[1]
Solubility	Soluble in water and organic solvents	[1]
IUPAC Name	2-methylpyridine-3-carboxylic acid	[2]
Synonyms	2-Methyl-3-pyridinecarboxylic acid, 2-Picoline-3-carboxylic acid	[1]

Synthesis and Chemical Reactivity

2-Methylnicotinic acid serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] Its structure, featuring both a carboxylic acid and a pyridine ring, offers multiple sites for chemical modification. The carboxylic acid group can undergo esterification, amidation, or reduction, while the pyridine nitrogen can be involved in coordination chemistry.[3]

A common route to **2-Methylnicotinic acid** involves the hydrolysis of its ester precursor, 2-methylnicotinate. A patented method for the synthesis of 2-methylnicotinate is outlined below, which can then be hydrolyzed to yield the desired carboxylic acid.[4]

Experimental Protocol: Synthesis of 2-Methylnicotinate (Precursor to 2-Methylnicotinic Acid)

This protocol is adapted from a patented synthesis method.[4]

Step 1: Formation of Compound B

- In a suitable reactor, 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane is reacted in the presence of an acid catalyst.
- The reaction is typically carried out in an aqueous system at a temperature of 40-50 °C for 3-4 hours.^[4]

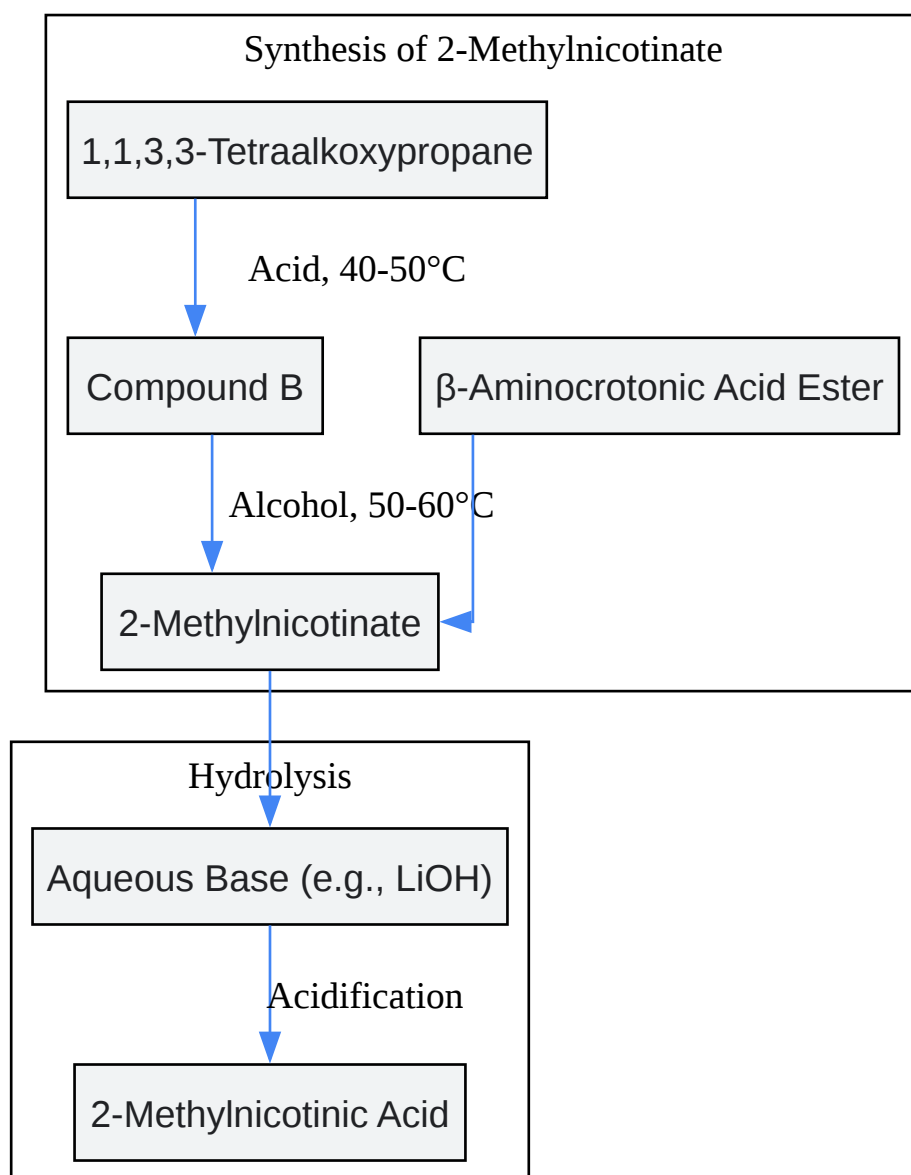
Step 2: Condensation to form 2-Methylnicotinate

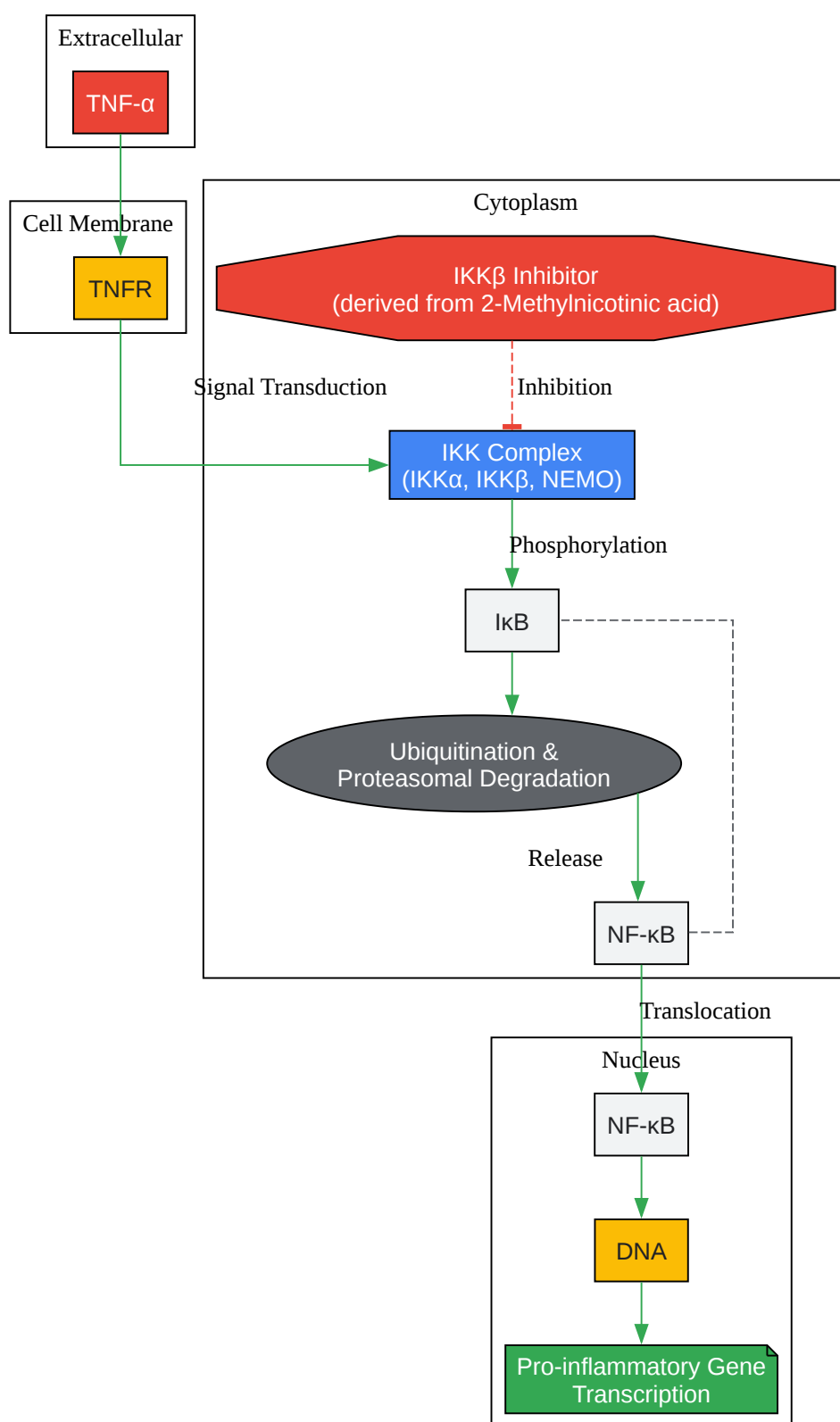
- The resulting Compound B from Step 1 is reacted with a β -aminocrotonic acid ester in an organic solvent, such as an alcohol.
- The reaction mixture is heated to 50-60 °C for 5-7 hours.^[4]
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The crude product is then purified by distillation under vacuum to yield 2-methylnicotinate with a purity of over 98%.^[4]

Step 3: Hydrolysis to **2-Methylnicotinic Acid**

- The purified 2-methylnicotinate is then subjected to hydrolysis, typically using an aqueous base such as lithium hydroxide (LiOH) in a solvent like tetrahydrofuran (THF).^[4]
- After the reaction is complete, the solvent is removed, and the aqueous solution is acidified to precipitate the **2-Methylnicotinic acid**.
- The solid product is then collected by filtration and can be further purified by recrystallization.

The following diagram illustrates the general workflow for the synthesis of **2-Methylnicotinic acid**.





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